3-[({[2,2,2-Trichloro-1-(1-naphthoylamino)ethyl]amino}carbonothioyl)amino]benzoic acid
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Overview
Description
3-[({2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID is a complex organic compound with a molecular formula of C21H16Cl3N3O3S It is characterized by the presence of a trichloroethyl group, a naphthyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID typically involves multiple steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of trichloroacetaldehyde with a suitable amine to form the trichloroethyl intermediate.
Naphthyl Group Introduction: The intermediate is then reacted with naphthylamine to introduce the naphthyl group.
Carbamothioylation: The resulting compound undergoes carbamothioylation to introduce the carbamothioyl group.
Benzoic Acid Coupling: Finally, the compound is coupled with benzoic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the trichloroethyl group, potentially converting it to a dichloroethyl or monochloroethyl group.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like chlorine (Cl2) and bromine (Br2) are often employed.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dichloroethyl or monochloroethyl derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-[({2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, 3-[({2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[({2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction is mediated by the trichloroethyl and naphthyl groups, which facilitate binding to hydrophobic pockets in the target molecules. The benzoic acid moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-TRICHLORO-1-(3-NAPHTHALEN-1-YL-THIOUREIDO)-ETHYL-CARBAMIC ACID ETHYL ESTER
- 1,1-DIMETHYL-3-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-1-YL-THIOUREIDO)-ETHYL)-UREA
- 2-(3-(TRICHLORO-1-(NAPHTHALEN-YL-AC-AMINO)-ET)-THIOUREIDO)-BENZOIC ACID ME ESTER
Uniqueness
What sets 3-[({2,2,2-TRICHLORO-1-[(NAPHTHALEN-1-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOIC ACID apart from similar compounds is its specific combination of functional groups. The presence of both the trichloroethyl and naphthyl groups, along with the benzoic acid moiety, provides a unique set of chemical properties and reactivity patterns. This makes it particularly valuable in applications where these combined features are advantageous.
Properties
Molecular Formula |
C21H16Cl3N3O3S |
---|---|
Molecular Weight |
496.8 g/mol |
IUPAC Name |
3-[[2,2,2-trichloro-1-(naphthalene-1-carbonylamino)ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C21H16Cl3N3O3S/c22-21(23,24)19(27-20(31)25-14-8-3-7-13(11-14)18(29)30)26-17(28)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,19H,(H,26,28)(H,29,30)(H2,25,27,31) |
InChI Key |
HCPSEKMCDNWKSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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